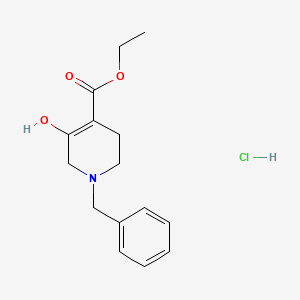

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

Descripción

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is a tetrahydropyridine derivative characterized by a benzyl group at position 1, a hydroxy substituent at position 5, and an ethyl ester at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Propiedades

IUPAC Name |

ethyl 1-benzyl-5-hydroxy-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,17H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYUAILPTOOTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the tetrahydropyridine ring. One common method includes the reaction of ethyl acetoacetate with benzylamine under acidic conditions to form the intermediate tetrahydropyridine ring. Subsequent hydrolysis and esterification steps yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps to increase the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Agents

Research indicates that compounds similar to Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine derivatives exhibit neuroprotective effects. These compounds are being studied for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The hydroxy group in the compound may play a crucial role in its interaction with biological targets involved in neuroprotection.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of related tetrahydropyridine derivatives and their effects on neuronal cell cultures. The findings suggested that these compounds could reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

Organic Synthesis

Building Block for Complex Molecules

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex structures.

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated derivatives |

| Reduction | LiAlH4 | Alcohol derivatives |

| Acylation | Acid chlorides | Acylated products |

Neuropharmacology

Dopaminergic Activity

The compound is being investigated for its dopaminergic activity. Research suggests that it may enhance dopamine receptor activity, making it a potential candidate for treating disorders characterized by dopamine deficiency.

Case Study : In a preclinical trial involving rodent models of Parkinson's disease, administration of Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine derivatives resulted in improved motor function and increased dopamine levels in the striatum .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on various biological systems.

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at low doses. |

| Chronic Exposure | Minimal toxicity observed over extended periods. |

Mecanismo De Acción

The mechanism by which Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and benzyl group play crucial roles in these interactions, influencing the compound's biological activity.

Comparación Con Compuestos Similares

Research Implications and Gaps

- Pharmacological Data: Limited studies on the target compound necessitate extrapolation from analogs. For instance, the 5-hydroxy group may confer antioxidant properties, akin to phenolic compounds in alkaloids like berberine hydrochloride .

- Safety Profile : Contrasting with MPTP, the absence of a 4-phenyl group in the target compound could reduce neurotoxicity, but in vitro neurotoxicity assays are needed .

Actividad Biológica

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride (CAS No. 1159694-57-1) is a complex organic compound notable for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, chemical properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.7772 g/mol

Chemical Structure: The compound features a tetrahydropyridine ring with a hydroxyl group and a benzyl substituent, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of Tetrahydropyridine Ring: This is commonly achieved by reacting ethyl acetoacetate with benzylamine under acidic conditions.

- Hydrolysis and Esterification: These steps yield the final product through careful control of reaction conditions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Antioxidant Properties

The presence of the hydroxyl group contributes to its antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 4.5 | Induces apoptosis via caspase activation |

| U-937 | 0.78 | Cell cycle arrest in G1 phase |

| HCT-116 | 0.19 | Triggers apoptotic pathways |

These findings suggest that the compound may serve as a potential lead in anticancer drug development.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells:

A study demonstrated that this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal cancer (HCT-116) cell lines. The compound was found to induce apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent . -

Antioxidant Activity:

In vitro assays revealed that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This suggests its utility in formulations aimed at combating oxidative damage . -

Antimicrobial Efficacy:

The compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve interference with bacterial cell wall synthesis .

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound to enhance its biological activity and bioavailability. Additionally, structure-activity relationship (SAR) studies are essential for identifying more potent derivatives that could lead to new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium(0)) and organozinc reagents like dimethylzinc . Key challenges include controlling regioselectivity and minimizing byproducts. Reaction optimization should focus on temperature (e.g., starting at 0°C and warming to ambient), solvent choice (THF is common), and stoichiometric ratios of reagents. Post-reaction purification often requires sequential extraction (e.g., EtOAc and CH₂Cl₂) and drying agents (MgSO₄) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the tetrahydropyridine ring, benzyl group, and ester functionalities. High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity (>95% as per industry standards) . Additionally, mass spectrometry (LC-MS or HRMS) should verify the molecular ion peak (C₁₅H₁₉NO₃·HCl, MW 306.3) and rule out impurities .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for hazards: use fume hoods, gloves, and protective eyewear. The compound may degrade over time, forming hazardous byproducts; thus, storage at -20°C in anhydrous conditions is advised . Stability studies under varying pH, temperature, and humidity are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How does the tetrahydropyridine core in this compound relate to neurotoxic mechanisms observed in MPTP analogs?

- Methodological Answer : The tetrahydropyridine structure resembles MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinsonism via selective damage to dopaminergic neurons in the substantia nigra . To study this compound's neurotoxic potential, employ in vitro models (e.g., SH-SY5Y neuronal cells) to assess mitochondrial dysfunction and ROS generation. Compare results to MPTP's known inhibition of mitochondrial complex I .

Q. What analytical strategies can resolve contradictions in stability data under different storage conditions?

- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS to track degradation products. For conflicting results, apply multivariate analysis (e.g., principal component analysis) to identify critical factors (e.g., moisture, oxygen) influencing stability. Cross-reference with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase transitions .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Methodological Answer : Synthesize analogs with modifications to the benzyl group (e.g., halogenation) or ester moiety (e.g., replacing ethyl with methyl). Test these analogs in enzyme inhibition assays (e.g., monoamine oxidase-B) or receptor binding studies (dopamine receptors). Computational modeling (docking studies) can predict binding affinities to guide synthetic efforts .

Q. What in vivo models are appropriate for evaluating this compound’s bioavailability and toxicity?

- Methodological Answer : Use rodent models (e.g., C57BL/6 mice) for pharmacokinetic studies. Administer the compound intravenously or orally, followed by blood sampling at intervals to measure plasma concentrations via LC-MS/MS. For neurotoxicity, perform behavioral assays (rotarod, open-field tests) and postmortem histopathology of brain tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.